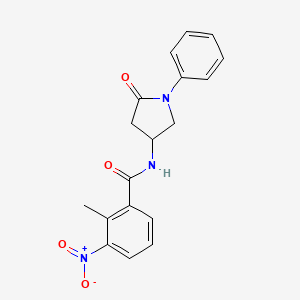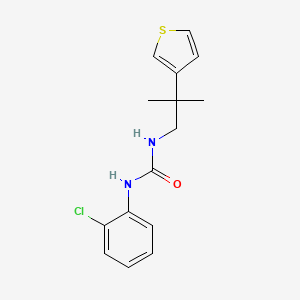
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of novel benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring, a benzamide group, and a nitro group . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
While specific chemical reactions involving “2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” are not available, benzamides and pyrrolidines are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación
Neuroleptic Activity
Benzamides, especially those with specific structural modifications, have been synthesized and evaluated for their neuroleptic activity, which is crucial in the treatment of psychosis. A study involving the synthesis of benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines found that certain compounds, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potent neuroleptic properties. This compound was more potent than haloperidol and metoclopramide, suggesting its potential use as a drug with few side effects in psychosis treatment (Iwanami et al., 1981).
Anticancer Properties
Novel quinuclidinone derivatives, designed and synthesized as potential anticancer agents, demonstrated significant anti-proliferative activities. Among these, specific analogues showed potent activity against cancer cell lines, indicating the potential of structurally similar benzamides in cancer treatment. The study highlights the importance of structural features in the anticancer activity of these compounds (Soni et al., 2015).
Organic Synthesis Applications
Benzamides, including those with nitro and methyl groups, have been employed as intermediates in the synthesis of various organic compounds. For example, the methylation of C-H bonds was facilitated by the use of benzamides in combination with phenyltrimethylammonium salts, showcasing the role of these compounds in organic synthesis methodologies (Uemura et al., 2016). Additionally, N-phenyl-benzamides have been studied for their corrosion inhibition properties on mild steel in acidic conditions, further illustrating the versatility of benzamide derivatives in chemical applications (Mishra et al., 2018).
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-15(8-5-9-16(12)21(24)25)18(23)19-13-10-17(22)20(11-13)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWVXCUKKDCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)


![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)